molecular formula C22H22N2O4 B12885417 Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate CAS No. 5402-90-4

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate

Cat. No.: B12885417
CAS No.: 5402-90-4
M. Wt: 378.4 g/mol
InChI Key: IGDUMRAGICHLRP-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate is an organic compound with the molecular formula C22H22N2O4. It is a derivative of pyridine and quinoline, featuring ester functional groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines. The reaction typically involves methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The process is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may influence enzymatic activities, cellular pathways, and molecular signaling processes .

Comparison with Similar Compounds

Properties

CAS No.

5402-90-4

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-quinolin-4-ylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H22N2O4/c1-5-27-21(25)18-13(3)24-14(4)19(22(26)28-6-2)20(18)16-11-12-23-17-10-8-7-9-15(16)17/h7-12H,5-6H2,1-4H3

InChI Key

IGDUMRAGICHLRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=NC3=CC=CC=C23)C(=O)OCC)C)C

Origin of Product

United States

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